molecular formula C9H11ClFN B6159295 2-(4-chloro-3-fluorophenyl)propan-2-amine CAS No. 1314661-27-2

2-(4-chloro-3-fluorophenyl)propan-2-amine

Cat. No. B6159295
CAS RN: 1314661-27-2
M. Wt: 187.6
InChI Key:
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Description

2-(4-Chloro-3-fluorophenyl)propan-2-amine, also known as 2-CFPPA, is an organic compound with a variety of uses in scientific research. It is a white solid that is soluble in water and has a molecular weight of 228.6 g/mol. 2-CFPPA is a useful reagent in organic synthesis and has been studied for its potential applications in medical research, particularly as an inhibitor of the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-fluorophenyl)propan-2-amine is not yet fully understood. However, it is believed that 2-(4-chloro-3-fluorophenyl)propan-2-amine works by binding to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. In addition, 2-(4-chloro-3-fluorophenyl)propan-2-amine has also been shown to inhibit the growth of certain cancer cells by binding to certain cell surface receptors, which prevents the cells from proliferating.
Biochemical and Physiological Effects
2-(4-chloro-3-fluorophenyl)propan-2-amine has been studied for its potential biochemical and physiological effects. Studies have shown that 2-(4-chloro-3-fluorophenyl)propan-2-amine can increase acetylcholine levels in the brain, which can lead to improved cognitive function and memory. In addition, 2-(4-chloro-3-fluorophenyl)propan-2-amine has also been shown to have anti-inflammatory and antioxidant effects, as well as potential anti-cancer effects. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chloro-3-fluorophenyl)propan-2-amine.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-fluorophenyl)propan-2-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. In addition, 2-(4-chloro-3-fluorophenyl)propan-2-amine is also relatively non-toxic, making it safe to use in laboratory experiments. However, 2-(4-chloro-3-fluorophenyl)propan-2-amine does have some limitations. It is a relatively weak inhibitor of acetylcholinesterase, and it has a short half-life, meaning that it has to be administered frequently for it to be effective.

Future Directions

There are several potential future directions for the research of 2-(4-chloro-3-fluorophenyl)propan-2-amine. One potential direction is to further study the biochemical and physiological effects of 2-(4-chloro-3-fluorophenyl)propan-2-amine, as well as its potential applications in the treatment of Alzheimer’s disease and other cognitive disorders. In addition, further research could be done to develop more efficient methods of synthesizing 2-(4-chloro-3-fluorophenyl)propan-2-amine, as well as to develop more potent inhibitors of acetylcholinesterase. Finally, further research could be done to explore the potential anti-cancer effects of 2-(4-chloro-3-fluorophenyl)propan-2-amine, as well as its potential applications in cancer research.

Synthesis Methods

2-(4-chloro-3-fluorophenyl)propan-2-amine can be synthesized by a variety of methods. One of the most common methods involves the reaction of 4-chloro-3-fluorobenzaldehyde with 2-aminopropane in the presence of a Lewis acid catalyst. This reaction is typically carried out in an inert atmosphere at a temperature of 0-30°C. The reaction yields 2-(4-chloro-3-fluorophenyl)propan-2-amine in a yield of up to 90%. Other methods for the synthesis of 2-(4-chloro-3-fluorophenyl)propan-2-amine include the reaction of 4-chloro-3-fluorobenzaldehyde with 2-aminopropane in the presence of a strong base, such as sodium hydroxide, and the reaction of 4-chloro-3-fluorobenzyl bromide with 2-aminopropane in the presence of a strong base.

Scientific Research Applications

2-(4-chloro-3-fluorophenyl)propan-2-amine has been studied for its potential applications in scientific research, particularly as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain, which can have beneficial effects on cognition and memory. 2-(4-chloro-3-fluorophenyl)propan-2-amine has been shown to be an effective inhibitor of acetylcholinesterase, and it has been suggested that it may have potential applications in the treatment of Alzheimer’s disease, dementia, and other cognitive disorders. In addition, 2-(4-chloro-3-fluorophenyl)propan-2-amine has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-chloro-3-fluorophenyl)propan-2-amine involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a functional group, followed by a nucleophilic substitution reaction and subsequent deprotection.", "Starting Materials": [ "4-chloro-3-fluorobenzaldehyde", "2-propanol", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "magnesium sulfate" ], "Reaction": [ "Step 1: Protection of the aldehyde group in 4-chloro-3-fluorobenzaldehyde with 2-propanol and hydrochloric acid to yield 4-chloro-3-fluoro-2-(propan-2-yl)oxymethylbenzene", "Step 2: Reduction of the protected aldehyde group with sodium borohydride in the presence of ammonium acetate to yield 4-chloro-3-fluoro-2-(propan-2-yl)phenylmethanol", "Step 3: Conversion of the alcohol group in the intermediate to a leaving group with hydrochloric acid to yield 4-chloro-3-fluoro-2-(propan-2-yl)phenylmethyl chloride", "Step 4: Nucleophilic substitution of the chloride group with ammonia to yield 2-(4-chloro-3-fluorophenyl)propan-2-amine", "Step 5: Deprotection of the protected aldehyde group with sodium hydroxide to yield the final product, 2-(4-chloro-3-fluorophenyl)propan-2-amine", "Step 6: Purification of the final product by extraction with ethyl acetate and drying with magnesium sulfate" ] }

CAS RN

1314661-27-2

Product Name

2-(4-chloro-3-fluorophenyl)propan-2-amine

Molecular Formula

C9H11ClFN

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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